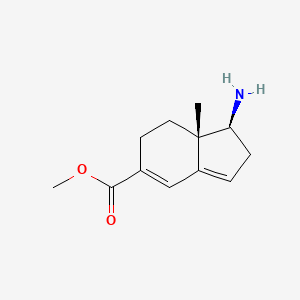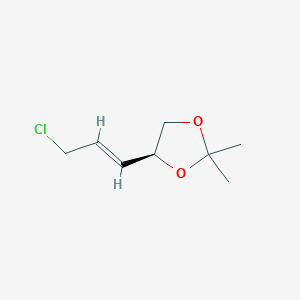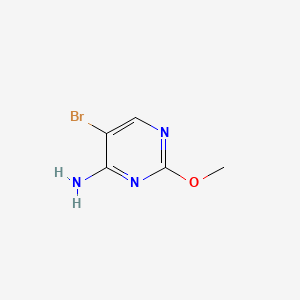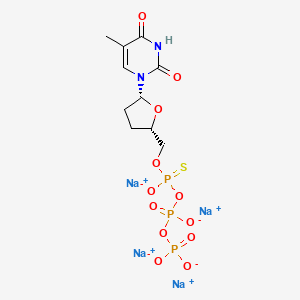
Biochanin a 7-glucuronide
Übersicht
Beschreibung
Biochanin A 7-glucuronide is an acrovestone and an isoflavonoid.
Wirkmechanismus
Target of Action
Biochanin A 7-Glucuronide, hereafter referred to as BioA, is a major isoflavonoid of plants like chickpea and red clover . It is known for its wide range of biological activities, many of which are related to its phytoestrogenic potential . The primary targets of BioA are estrogen receptors (ERα) , COX-2 , and various enzymes and proteins involved in cellular signaling pathways .
Mode of Action
BioA exerts its effects through its interaction with these targets. It has been shown to stimulate the proliferation of ERα-positive breast cancer cells at lower doses, while decreasing the proliferation at higher doses . It also significantly reduces the synthesis of prostaglandin E2 and/or thromboxane B2 by inhibiting COX-2 expression .
Biochemical Pathways
BioA is involved in several biochemical pathways. The PI3K/Akt, MAPKs, and Nf-ĸB pathways are particularly significant in the mechanisms of this isoflavone . These pathways play crucial roles in cell survival, growth, and inflammation, explaining the wide range of biological activities of BioA.
Pharmacokinetics
BioA undergoes extensive presystemic metabolism, via Phase 2 conjugation with UGTs and sulfonyl transferases in both the intestine and liver . This metabolism affects the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability. Despite its poor solubility and oral absorption , efforts have been made to improve the bioavailability of BioA, with promising results .
Result of Action
The molecular and cellular effects of BioA’s action are diverse, given its involvement in multiple biochemical pathways. It has shown anti-cancer, anti-inflammatory, anti-oxidant, anti-diabetic, anti-hyperlipidemic, anti-microbial, and neuroprotective effects . For instance, it has been reported to reduce the level of oxidants, inflammatory mediators, and increase the level of anti-oxidants .
Action Environment
The action, efficacy, and stability of BioA can be influenced by various environmental factors. Factors like the method of extraction, metabolism, and the individual’s health status can affect the compound’s action and efficacy .
Biochemische Analyse
Biochemical Properties
Biochanin A 7-Glucuronide, like its parent compound Biochanin A, is likely to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving binding to DNA and specific proteins, as well as acting as a competitive substrate for certain enzymes .
Cellular Effects
This compound may influence cell function in a variety of ways. It could impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that Biochanin A, the parent compound, exerts its effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O11/c1-30-10-4-2-9(3-5-10)12-8-31-14-7-11(6-13(23)15(14)16(12)24)32-22-19(27)17(25)18(26)20(33-22)21(28)29/h2-8,17-20,22-23,25-27H,1H3,(H,28,29)/t17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYGEGYBMOCKNJ-SXFAUFNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(4S,6R)-1-[(E)-[(1R,3aS,7aR)-1-[(E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B582774.png)


